molecular formula C19H20N2O3S2 B2680248 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole CAS No. 627832-86-4

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole

Cat. No.: B2680248
CAS No.: 627832-86-4
M. Wt: 388.5
InChI Key: QSDVKPNZHFBQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a useful research compound. Its molecular formula is C19H20N2O3S2 and its molecular weight is 388.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazole is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C19H20N2O3S2
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : 5-(azepan-1-yl)-4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazole

Anticancer Activity

Research indicates that oxazole derivatives, including this compound, exhibit notable anticancer properties. A comprehensive review highlighted various oxazole derivatives' mechanisms of action against cancer cells, emphasizing their ability to inhibit cell proliferation and induce apoptosis in several cancer lines .

Enzyme Inhibition

One of the significant biological activities of this compound is its inhibition of mushroom tyrosinase, an enzyme crucial in melanin production. The inhibition potency was evaluated using different substrates (l-dopa and l-tyrosine), revealing that compounds with similar structures exhibited varying IC50 values, indicating their effectiveness as tyrosinase inhibitors .

CompoundSubstrateIC50 (μM)
This compoundl-DopaTBD
Similar Compoundsl-Tyrosine14.33 ± 1.63

Antimicrobial Effects

The antimicrobial activity of oxazole derivatives has also been documented. Studies have shown that these compounds can exhibit antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .

Study on Anticancer Properties

A study conducted on various oxazole derivatives demonstrated that structural modifications significantly impacted their anticancer efficacy. The presence of specific substituents on the oxazole ring enhanced the compounds' ability to inhibit tumor growth in vitro and in vivo models .

Tyrosinase Inhibition Mechanism

The inhibition mechanism of tyrosinase by oxazole derivatives was characterized using kinetic studies. Lineweaver–Burk plots indicated that certain derivatives act as competitive inhibitors, suggesting that they bind to the active site of the enzyme, thereby blocking substrate access .

Properties

IUPAC Name

5-(azepan-1-yl)-4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S2/c22-26(23,15-9-4-3-5-10-15)18-19(21-12-6-1-2-7-13-21)24-17(20-18)16-11-8-14-25-16/h3-5,8-11,14H,1-2,6-7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDVKPNZHFBQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.